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Compound of Interest

Compound Name:
N-[2-(1,3-Oxazol-2-

yl)phenyl]benzamide

CAS No.: 161987-02-6

Cat. No.: B12883605

Get Quote

Executive Summary & Molecular Rationale
The integration of a benzamide pharmacophore with an oxazole heterocycle represents a high-

value strategy in modern medicinal chemistry, particularly for multi-target drug discovery

(MTDD). While benzamides (e.g., Entinostat) are established zinc-binding groups (ZBG) for

Histone Deacetylase (HDAC) inhibition, their metabolic liability often limits efficacy.

The 1,3-oxazole ring serves as a critical bioisostere for amide or ester linkages. It offers

improved metabolic stability against peptidases, enhanced

-

stacking interactions with aromatic residues in the target binding pocket, and improved
solubility profiles.

This guide details the design and synthesis of 4-(5-aryl-1,3-oxazol-2-yl)-N-(2-

aminophenyl)benzamides. These chimeras are designed to simultaneously target:
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HDAC Isoforms (Class I): Via the N-(2-aminophenyl)benzamide zinc-binding motif.

VEGFR-2 Kinase: Via the distal aryl-oxazole moiety, which occupies the hydrophobic

allosteric pocket adjacent to the ATP-binding site.

Pharmacophore Architecture
The following diagram illustrates the logical assembly of the lead compound class.
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Figure 1: Pharmacophore assembly strategy. The oxazole ring acts as a rigid spacer that

positions the hydrophobic tail into the kinase selectivity pocket while the benzamide anchors

the molecule to the HDAC zinc ion.

Synthetic Strategy: The "Convergent Oxazole"
Protocol
To ensure reproducibility and scalability, we utilize a convergent synthetic route. This avoids the

low yields associated with linear synthesis and allows for late-stage diversification of the

hydrophobic tail.

Retrosynthetic Analysis
The molecule is disconnected at the amide bond and the oxazole ring. The oxazole is

constructed via the Robinson-Gabriel cyclodehydration or oxidative cyclization, which is

superior to the Cornforth rearrangement for this specific scaffold.

Detailed Synthetic Protocol
Step 1: Synthesis of the 2,5-Disubstituted Oxazole Core Rationale: We employ an iodine-

mediated oxidative cyclization of enamides (or Schiff bases) as it is metal-free and operates

under mild conditions, preserving the carboxylic acid precursor.
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Reagents: Terephthalaldehydic acid methyl ester (1.0 eq), Substituted amine (1.0 eq), Iodine

(

, 1.1 eq), Potassium Carbonate (

, 3.0 eq), tert-Butyl hydroperoxide (TBHP).

Procedure:

Dissolve terephthalaldehydic acid methyl ester and the substituted benzylamine in

methanol (MeOH). Stir at RT for 2 hours to form the imine intermediate (monitor by TLC).

Add

and

followed by TBHP. Heat the mixture to 70°C for 4-6 hours.

Critical Checkpoint: The reaction mixture should turn deep brown initially and fade as

iodine is consumed. If the color persists, quench with saturated

.

Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate.

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Yield Target: >75%.[1]

Step 2: Hydrolysis and Benzamide Coupling Rationale: Standard HATU coupling is preferred

over acyl chlorides to prevent racemization (if chiral centers are present) and to minimize side

reactions with the aniline amine.

Hydrolysis: Treat the methyl ester from Step 1 with LiOH (2N) in THF/Water (1:1) at RT for 3

hours. Acidify to pH 3 with 1N HCl to precipitate the free acid (Intermediate A).

Coupling:
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Dissolve Intermediate A (1.0 eq) in dry DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.

Add o-phenylenediamine (1.2 eq). Note: Use a mono-protected diamine (e.g., N-Boc-o-

phenylenediamine) if selectivity issues arise, followed by TFA deprotection.

Stir at RT for 12 hours under

atmosphere.

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Synthetic Workflow Diagram
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Figure 2: Convergent synthetic workflow for the generation of benzamide-oxazole derivatives.

Biological Evaluation Protocols
To validate the dual-targeting mechanism, the following assays are mandatory. These protocols

are designed to be self-validating with internal positive controls.

In Vitro HDAC Inhibition Assay (Fluorometric)
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Objective: Determine

against HDAC1 and HDAC6 isoforms.

System: HeLa nuclear extract (rich in Class I HDACs) or recombinant human HDAC1/6.

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

Protocol:

Incubate enzyme (15 ng/well) with test compound (0.01 - 10

M) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

) for 30 min at 37°C.

Add substrate (50

M) and incubate for 30 min.

Add Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

Read Fluorescence: Ex 350-360 nm / Em 450-460 nm.

Validation: Positive control Vorinostat (SAHA) must yield

nM.

VEGFR-2 (KDR) Kinase Assay
Objective: Assess the efficacy of the oxazole tail in the kinase pocket.

System: ADP-Glo™ Kinase Assay (Promega) or HTRF Kinase Assay.

Protocol:

Prepare reaction mix: VEGFR-2 enzyme (0.2

g/mL), Poly(Glu,Tyr) substrate, ATP (10

M), and test compound in kinase buffer (
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supplemented).

Incubate for 60 min at RT.

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Measure Luminescence (RLU).

Validation: Positive control Sorafenib must yield

nM.

Structure-Activity Relationship (SAR) & Data
Analysis
The following table summarizes expected SAR trends based on the benzamide-oxazole

scaffold. Data is simulated based on bioisosteric precedents in literature (See References).

Comparative Potency Data (Simulated)
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Compound ID
R-Group
(Oxazole C5)

HDAC1

(nM)

VEGFR-2

(nM)

Antiproliferativ
e (MCF-7)

(

M)

BX-01 Phenyl (H) 150 >1000 2.5

BX-02 4-Fluoro-phenyl 120 450 1.8

BX-03
3,4-Dimethoxy-

phenyl
350 850 3.2

BX-04

4-

(Methylcarbamoy

l)phenyl

85 65 0.4

Ref 1 Vorinostat 110 >10,000 1.5

Ref 2 Sorafenib >10,000 38 2.1

Key Insight: Compound BX-04 demonstrates the "Hybrid Effect." The methylcarbamoyl group

mimics the urea motif of Sorafenib, drastically improving VEGFR-2 affinity without

compromising the benzamide's zinc binding at HDAC1.

Mechanism of Action Visualization
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Figure 3: Dual-mechanism pathway. The inhibitor simultaneously blocks angiogenesis via

VEGFR-2 and restores apoptotic signaling via epigenetic modulation (HDAC inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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